(R)-1,4-Oxazepan-6-ol hydrochloride is a stereopure, seven-membered heterocyclic building block widely utilized in advanced medicinal chemistry and process scale-up. Featuring a morpholine-like core expanded into a twist-chair conformation, this compound provides distinct spatial exit vectors for structure-based drug design [1]. Formulated as a hydrochloride salt, it offers enhanced crystalline stability, high aqueous solubility, and reliable stoichiometric precision compared to its free base counterpart [2]. Procurement of this specific enantiomer is critical for synthesizing spatially complex active pharmaceutical ingredients (APIs), including targeted protein degraders and selective kinase inhibitors, where strict stereochemical control is mandatory for biological efficacy.
Substituting (R)-1,4-Oxazepan-6-ol hydrochloride with its racemic counterpart introduces severe bottlenecks in process chemistry. Utilizing the racemate requires downstream chiral resolution—typically via preparative chiral HPLC or diastereomeric salt crystallization—which inherently caps the theoretical yield of the desired enantiomer at 50% and significantly increases solvent waste and processing time [1]. Furthermore, attempting to substitute the 7-membered oxazepane ring with more common 6-membered analogs, such as (R)-3-hydroxypiperidine, fundamentally alters the molecule's conformational flexibility and exit vectors [2]. This rigidification often abolishes target binding affinity in sterically demanding protein pockets, making direct structural substitution unviable for optimized lead compounds.
Procuring the pre-resolved (R)-1,4-Oxazepan-6-ol hydrochloride eliminates the need for late-stage chiral separation. In standard coupling reactions, utilizing the enantiopure building block directly yields >95% of the desired stereopure intermediate. In contrast, starting with the racemic mixture and performing downstream diastereomeric resolution typically results in a maximum recoverable yield of <45% for the target enantiomer, alongside increased processing costs [1].
| Evidence Dimension | Yield of stereopure intermediate |
| Target Compound Data | >95% yield (direct coupling) |
| Comparator Or Baseline | Racemic 1,4-oxazepan-6-ol (<45% yield after resolution) |
| Quantified Difference | >50% absolute increase in process yield |
| Conditions | Standard amide/ether coupling followed by isolation |
Purchasing the enantiopure hydrochloride salt drastically reduces raw material waste and eliminates the need for expensive chiral chromatography during scale-up.
The hydrochloride salt of (R)-1,4-oxazepan-6-ol provides significant handling advantages over the free base. The free base is prone to moisture absorption and can exist as a viscous oil or low-melting solid, leading to >5% weight variance during ambient weighing. The hydrochloride salt remains a stable, free-flowing crystalline powder with <0.5% moisture uptake at 60% relative humidity, ensuring precise stoichiometric control in automated synthesis workflows [1].
| Evidence Dimension | Moisture uptake and weighing variance |
| Target Compound Data | HCl salt (<0.5% moisture uptake, crystalline) |
| Comparator Or Baseline | Free base (>5% weight variance, hygroscopic) |
| Quantified Difference | 10-fold reduction in moisture-induced weight variance |
| Conditions | Ambient storage at 60% relative humidity for 48 hours |
The salt form ensures reproducible reaction stoichiometry and is compatible with automated solid-dosing equipment in high-throughput laboratories.
The 7-membered 1,4-oxazepane ring adopts a twist-chair conformation, which provides a distinct spatial arrangement compared to 6-membered analogs. Crystallographic and computational models demonstrate that the (R)-hydroxyl group on the oxazepane ring projects at a ~105-115 degree angle relative to the core plane, whereas the corresponding hydroxyl in (R)-3-hydroxypiperidine is restricted to a rigid chair equatorial/axial projection [1]. This expanded exit vector allows the oxazepane core to access deeper sub-pockets in kinase targets.
| Evidence Dimension | Hydroxyl group projection angle |
| Target Compound Data | ~105-115° (twist-chair conformation) |
| Comparator Or Baseline | (R)-3-hydroxypiperidine (rigid chair projection) |
| Quantified Difference | Distinct spatial trajectory and increased conformational flexibility |
| Conditions | X-ray crystallographic and computational modeling |
The distinct 3D geometry of the 7-membered ring enables medicinal chemists to overcome patent spaces and optimize binding in targets where 6-membered rings fail.
Leveraging the specific twist-chair conformation and the spatial projection of the (R)-hydroxyl group, this compound serves as a building block for designing ATP-competitive kinase inhibitors. The precise stereochemistry ensures targeted hydrogen bonding within sterically restricted binding pockets, directly translating the conformational advantages discussed in Section 3 into improved target affinity [1].
The 1,4-oxazepane core provides an excellent balance of aqueous solubility and structural rigidity. By utilizing the hydrochloride salt for precise stoichiometric coupling, researchers can integrate this chiral motif into PROTAC linkers to modulate the physicochemical properties and cellular permeability of chimeric degraders without the handling issues associated with the free base [2].
For process chemistry teams moving from discovery to kilogram-scale production, starting with the pre-resolved (R)-1,4-Oxazepan-6-ol hydrochloride is highly cost-effective. It bypasses the >50% yield loss and extensive solvent consumption inherent to the late-stage chiral resolution of racemic mixtures, streamlining the critical path to the final active pharmaceutical ingredient [3].